molecular formula C12H2Cl6 B14337506 1,2,3,4,5,6-Hexachlorobiphenylene CAS No. 109719-95-1

1,2,3,4,5,6-Hexachlorobiphenylene

Cat. No.: B14337506
CAS No.: 109719-95-1
M. Wt: 358.9 g/mol
InChI Key: NVKAMGFTMJNBJQ-UHFFFAOYSA-N
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Description

1,2,3,4,5,6-Hexachlorobiphenylene is an organic compound with the molecular formula C12H4Cl6. It belongs to the class of polychlorinated biphenyls (PCBs), which are synthetic organic chemicals with multiple chlorine atoms attached to biphenyl. This compound is known for its stability and resistance to degradation, making it a persistent environmental pollutant .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,5,6-Hexachlorobiphenylene typically involves the chlorination of biphenyl. The reaction is carried out in the presence of a catalyst such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3) under controlled conditions. The chlorination process can be conducted at elevated temperatures to ensure complete substitution of hydrogen atoms with chlorine atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to optimize yield and purity. The final product is purified through distillation or recrystallization techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,5,6-Hexachlorobiphenylene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2,3,4,5,6-Hexachlorobiphenylene has several applications in scientific research:

    Chemistry: Used as a model compound to study the behavior of polychlorinated biphenyls in various chemical reactions.

    Biology: Investigated for its effects on biological systems, including its potential toxicity and bioaccumulation in living organisms.

    Medicine: Studied for its potential role in disrupting endocrine functions and its implications in diseases such as cancer.

    Industry: Used in the production of dielectric fluids, hydraulic fluids, and plasticizers.

Mechanism of Action

The mechanism of action of 1,2,3,4,5,6-Hexachlorobiphenylene involves its interaction with cellular components. It can bind to aryl hydrocarbon receptors (AhR) and induce the expression of cytochrome P450 enzymes, leading to oxidative stress and potential cellular damage. The compound can also interfere with hormone signaling pathways, contributing to its endocrine-disrupting effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4,5,6-Hexachlorobiphenylene is unique due to its specific chlorine atom arrangement, which influences its chemical reactivity and biological effects. Its stability and resistance to degradation make it a persistent environmental pollutant, posing long-term ecological and health risks .

Properties

CAS No.

109719-95-1

Molecular Formula

C12H2Cl6

Molecular Weight

358.9 g/mol

IUPAC Name

1,2,3,4,5,6-hexachlorobiphenylene

InChI

InChI=1S/C12H2Cl6/c13-4-2-1-3-5(8(4)14)7-6(3)9(15)11(17)12(18)10(7)16/h1-2H

InChI Key

NVKAMGFTMJNBJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C3=C2C(=C(C(=C3Cl)Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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